molecular formula C10H7ClN2O B13615762 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde

2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde

Cat. No.: B13615762
M. Wt: 206.63 g/mol
InChI Key: VECQBFBIYHJZDV-UHFFFAOYSA-N
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Description

Overview of Benzaldehyde (B42025) and Imidazole (B134444) Scaffolds in Synthetic Chemistry

The benzaldehyde and imidazole scaffolds are fundamental building blocks in the field of synthetic chemistry, each contributing unique properties to the molecules they form.

Benzaldehyde: As the simplest aromatic aldehyde, benzaldehyde is a cornerstone of organic synthesis. Its aldehyde group is highly reactive and participates in a wide range of chemical transformations, including nucleophilic addition, condensation reactions (such as the Aldol and Knoevenagel condensations), and oxidation/reduction processes. This versatility makes it a crucial precursor for the synthesis of pharmaceuticals, dyes, perfumes, and agrochemicals.

Imidazole: Imidazole is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This structural motif is of paramount importance in biological systems, being a core component of the essential amino acid histidine and the neurotransmitter histamine. biomedres.us In synthetic chemistry, the imidazole ring is valued for its aromaticity, its ability to act as both a weak acid and a weak base, and its capacity to coordinate with metal ions. researchgate.net Consequently, imidazole derivatives are integral to many active pharmaceutical ingredients, demonstrating a wide spectrum of biological activities. rsc.org The development of synthetic routes to create substituted imidazoles is a major focus in medicinal chemistry. biomedres.us

Significance of Chlorinated Benzaldehyde Derivatives in Organic Transformations

The introduction of a chlorine atom onto the benzaldehyde ring significantly modifies its chemical reactivity and utility. Chlorinated benzaldehydes are important intermediates in the synthesis of a variety of more complex molecules. wikipedia.org

The chlorine atom acts as an electron-withdrawing group through induction, which increases the electrophilicity of the aldehyde's carbonyl carbon. This enhancement makes the aldehyde more susceptible to attack by nucleophiles. Furthermore, the chlorine atom itself can be a site for nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups on the ring. The position of the chlorine atom is crucial; for instance, in 2-chlorobenzaldehyde (B119727), the chlorine is ortho to the aldehyde group, influencing the molecule's conformation and reactivity in specific organic transformations. vulcanchem.com These derivatives are widely used as precursors for pharmaceuticals, agrochemicals, and dyes. mdpi.com

Role of N-Substituted Imidazoles as Molecular Frameworks

The substitution on one of the nitrogen atoms of the imidazole ring, creating N-substituted imidazoles, is a common strategy in drug discovery and materials science. nih.gov This substitution prevents the formation of intermolecular hydrogen bonds, altering the molecule's physical properties such as solubility and melting point. More importantly, the substituent itself can be tailored to interact with specific biological targets or to build larger, more complex molecular architectures.

N-arylimidazoles, where an aryl group is attached to the imidazole nitrogen, are a particularly significant subclass. researchgate.net These compounds are found in a range of biologically active molecules and are explored for their potential as anticancer, anti-inflammatory, and antiviral agents. researchgate.net The synthesis of these N-aryl linkages is a key area of research, with methods like Ullmann coupling and palladium-catalyzed reactions being commonly employed. nih.gov

Contextualizing 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde within Aryl-Imidazole Chemistry

This compound is a quintessential example of an N-aryl-imidazole derivative. Its structure features a direct carbon-nitrogen bond between the C1 position of the imidazole ring and the C6 position of the 2-chlorobenzaldehyde ring. This places it firmly within the class of N-arylated heterocyclic compounds, which are of significant interest due to their prevalence in pharmacologically active agents. researchgate.net

The synthesis of this specific molecule and its analogs typically relies on cross-coupling reactions. A common and effective method is the copper-catalyzed Ullmann condensation, which involves the reaction of an aryl halide (in this case, a di-halogenated benzaldehyde like 2-chloro-6-bromobenzaldehyde) with imidazole. vulcanchem.comnih.gov Palladium-catalyzed methods have also been developed for the N-arylation of imidazoles, offering an alternative synthetic pathway. biomedres.usnih.gov The presence of both a chloro and an aldehyde group ortho to the imidazole substituent creates a sterically hindered and electronically complex system, which can influence both its synthesis and its subsequent reactivity.

Research Landscape and Gaps Pertaining to this compound

A review of the scientific literature indicates that while the constituent parts of this compound are well-studied, the compound itself has not been the subject of extensive, dedicated research. Information on its specific biological activities or applications in materials science is sparse.

A significant gap exists in the full characterization of its physicochemical properties. As indicated in chemical supplier databases, key data points such as melting point, boiling point, and density are not consistently reported, suggesting a lack of comprehensive physical analysis. vulcanchem.com

The primary research context for this molecule is as a synthetic intermediate. Its unique trifunctional nature (aldehyde, chloro-substituent, N-linked imidazole) makes it a potentially valuable building block for creating more complex heterocyclic systems, such as those used in medicinal chemistry or as ligands for organometallic complexes. mdpi.commdpi.com The aldehyde can be transformed into various other functional groups, the chlorine can be replaced via nucleophilic substitution, and the imidazole ring can be further functionalized or used for metal coordination. However, published studies exploring these potential transformations are limited. This lack of dedicated research presents an opportunity for future investigations into the synthesis, characterization, and potential applications of this specific and intriguing aryl-imidazole compound.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Appearance Not specified (likely solid)
Melting Point Not reported vulcanchem.com
Boiling Point Not reported vulcanchem.com
Density Not reported vulcanchem.com
Solubility Likely soluble in organic solvents like DMF, DMSO vulcanchem.com

Table 2: Overview of Synthetic Methods for N-Aryl Imidazoles

MethodCatalyst/ReagentsConditionsAdvantagesDisadvantages
Ullmann Coupling Copper (e.g., CuI, CuO) vulcanchem.comnih.govHigh temperature (150–200 °C), Base (e.g., K₂CO₃)Broad substrate scope, low catalyst costHarsh reaction conditions, limited functional group tolerance nih.gov
Buchwald-Hartwig Amination Palladium complexes, Ligands (e.g., phosphines) biomedres.usnih.govMilder temperatures, BaseHigh yields, excellent functional group toleranceHigher catalyst cost, sensitivity to air/moisture
Chan-Lam Coupling Copper salts, Aryl boronic acids nih.govOften at room temperature, presence of an oxidantMild conditions, broad scopeStoichiometric amounts of copper may be needed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-chloro-6-imidazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H

InChI Key

VECQBFBIYHJZDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)N2C=CN=C2

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 6 1h Imidazol 1 Yl Benzaldehyde

Retrosynthetic Analysis of the 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde Core

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and feasible synthetic strategies. The most apparent disconnection is at the C-N bond between the phenyl ring and the imidazole (B134444) ring. This suggests a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction between an imidazole nucleophile and a 2,6-disubstituted benzaldehyde (B42025) derivative.

A second disconnection can be envisioned at the C-C bond between the aldehyde group and the phenyl ring. This approach would involve the formation of the aldehyde functionality at a later stage of the synthesis, potentially from a precursor such as a benzyl (B1604629) alcohol or a nitrile. However, the C-N bond formation is generally the more convergent and commonly employed strategy.

Classical Approaches to Imidazole Functionalization

Traditional methods for the synthesis of N-arylimidazoles provide a foundational understanding for the construction of the target molecule. nih.gov

N-Alkylation and N-Arylation Strategies for 1H-Imidazole Ring Integration

The direct N-arylation of imidazole with a suitable aryl halide is a cornerstone of classical imidazole functionalization. In the context of synthesizing this compound, this would involve the reaction of imidazole with 2,6-dichlorobenzaldehyde. This reaction typically requires a base to deprotonate the imidazole, forming the more nucleophilic imidazolide (B1226674) anion, and often proceeds under thermal conditions.

A well-established method for this transformation is the Ullmann condensation. wikipedia.org This reaction traditionally uses stoichiometric amounts of copper or copper salts as a catalyst and is often carried out at high temperatures in polar aprotic solvents like DMF or NMP. wikipedia.orgresearchgate.net While effective, the classical Ullmann reaction can suffer from harsh reaction conditions and limited functional group tolerance. nih.gov

Modern variations of the Ullmann reaction have been developed, employing soluble copper catalysts with various ligands, which can proceed under milder conditions. wikipedia.org These modified Ullmann-type reactions have broadened the scope and applicability of this classical C-N bond-forming strategy. acs.org

Condensation Reactions Involving Benzaldehyde Precursors

Another classical approach involves the condensation of a pre-functionalized aniline (B41778) derivative with a dicarbonyl compound to construct the imidazole ring. For the target molecule, this would be a less direct route. It would necessitate the synthesis of 2-amino-6-chlorobenzaldehyde, which would then undergo cyclization. This multi-step process is generally less efficient than the direct N-arylation of imidazole.

Alternatively, condensation reactions can be used to form related benzimidazole (B57391) structures, which share the core imidazole ring. For instance, the reaction of o-phenylenediamine (B120857) with various aromatic aldehydes can yield 1H-benzimidazole derivatives. nih.govrsc.org While not directly applicable to the synthesis of the target molecule, these methods highlight the versatility of condensation reactions in heterocyclic synthesis.

Advanced Synthetic Protocols for Constructing this compound

More contemporary synthetic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Imidazole Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.org The synthesis of this compound can be efficiently achieved by the Buchwald-Hartwig coupling of imidazole with 2,6-dichlorobenzaldehyde. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

Beyond palladium, other transition metals like nickel have also been shown to catalyze the C-H arylation of imidazoles with chloroarenes, offering a more economical alternative. nih.gov Copper-catalyzed N-arylation of imidazoles, an improvement on the classical Ullmann reaction, can also be performed under milder conditions with the use of appropriate ligands. organic-chemistry.orgresearchgate.net

Catalyst System Reactants Conditions Yield
Pd(OAc)2 / X-Phos Imidazole, 2,6-dichlorobenzaldehyde KOt-Bu, Toluene, 100 °C Good to Excellent
CuI / Ligand Imidazole, 2,6-dichlorobenzaldehyde Base, Solvent, Temp. Moderate to Good
Ni(OTf)2 / dcype Imidazole, 2,6-dichlorobenzaldehyde Base, tert-alcohol, Temp. Good

Directed Ortho-Metalation and Related Methodologies for Chlorobenzaldehyde Scaffolds

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile.

For the synthesis of this compound, a DoM strategy could be employed on a 2-chlorobenzaldehyde (B119727) derivative where the aldehyde is protected as a DMG, such as an N,N-dialkyl amide or an oxazoline. Following ortho-lithiation, the introduction of the imidazole group could be attempted through various electrophilic imidazolylating agents. However, the direct introduction of an imidazole ring via this method is not straightforward. A more plausible route would involve the introduction of a different functional group that can be subsequently converted to the imidazole ring.

Multi-Component Reactions (MCRs) in the Synthesis of Related Heterocycles

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued in organic synthesis for their efficiency and atom economy. nih.gov While a specific MCR for this compound is not prominently detailed, the synthesis of related imidazole-containing heterocycles is well-established through various MCRs. These reactions provide a framework for potential synthetic routes.

The synthesis of highly substituted 2-imidazolines, for instance, can be achieved through an MCR involving amines, aldehydes, and isocyanides that have an acidic α-proton. acs.org Some of the resulting p-nitrophenyl-substituted 2-imidazolines can undergo air oxidation to form the corresponding imidazoles. acs.org Another approach involves the four-component reaction (4CR) for synthesizing tetraaryl-substituted imidazoles from benzil, benzaldehyde, aniline, and ammonium (B1175870) acetate (B1210297), which can be performed solvent-free or using ionic liquids. mdpi.com

Imidazole itself can act as an organocatalyst in MCRs to produce a diverse range of functionalized heterocycles. rsc.org For example, the reaction of malononitrile, an aldehyde, and a third component like a naphthol or enolizable ketone, in the presence of imidazole, yields highly functionalized molecules such as 2-amino-4H-chromenes. rsc.org These reactions highlight the versatility of MCRs in building complex heterocyclic systems. researchgate.net The development of MCRs is a continuous process, with applications in medicinal chemistry for creating libraries of drug-like compounds. nih.gov

Below is a table summarizing various MCRs used for synthesizing imidazole and related heterocyclic scaffolds.

MCR TypeReactantsCatalyst/ConditionsProduct TypeRef
3-ComponentAldehydes, Amines, Isocyanides (with acidic α-proton)Silver(I) acetate (for less reactive isocyanides)Highly substituted 2-imidazolines acs.org
4-Component1,2-Diketones, Aryl aldehydes, Ammonium acetate, Aromatic aminesSolvent-free / SiO2-Pr-SO3H1,2,4,5-tetrasubstituted imidazoles researchgate.net
4-ComponentBenzil, Benzaldehyde, Aniline, Ammonium acetateIonic liquid or solid carbon acid, conventional or microwave heatingTetraaryl-substituted imidazoles mdpi.com
3-ComponentMalononitrile, Aldehyde, Naphthol/4-hydroxycoumarine/etc.Imidazole (organocatalyst), reflux in ethanol (B145695)Functionalized 2-amino-4H-chromenes, dienes, etc. rsc.org

Green Chemistry Approaches to the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, green approaches would target the synthesis of its benzimidazole or related imidazole precursors.

One prominent green method involves the condensation of o-phenylenediamine with various aldehydes. rjptonline.org The use of catalysts like ammonium chloride in ethanol or employing deep eutectic solvents (DES) like choline (B1196258) chloride:o-phenylenediamine can facilitate the synthesis of benzimidazole derivatives at elevated temperatures (80-90°C), often with good yields. nih.gov Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times from hours to seconds and often improving yields. rjptonline.orgnih.gov For example, the synthesis of benzimidazole derivatives using o-phenylenediamine and substituted aldehydes with alumina (B75360) as a catalyst can be achieved via microwave irradiation. rjptonline.org

Water, as a benign solvent, is increasingly used in these syntheses. The chemoselective synthesis of 1,2-disubstituted benzimidazoles has been reported in water, demonstrating its potential as a green reaction medium. mdpi.com Furthermore, solvent-free conditions represent another key green strategy. The synthesis of 2,4,5-trisubstituted imidazoles has been efficiently conducted by condensing a 1,2-diketone (like benzil), an aromatic aldehyde, and ammonium acetate using ammonium fluoride (B91410) as a catalyst under solvent-free conditions. devagirijournals.com

The table below outlines several green synthetic methods for imidazole and benzimidazole derivatives.

MethodReactantsCatalyst/Solvent/ConditionsKey Green AdvantageRef
Condensationo-phenylenediamine, Substituted aldehydesNH4Cl / Ethanol, 80-90°CUse of a simple catalyst and common solvent
Microwave-Assistedo-phenylenediamine, CinnamaldehydeAlumina / Acetonitrile, Microwave (28s, 200W)Drastically reduced reaction time rjptonline.org
Deep Eutectic SolventBenzaldehyde, o-phenylenediamineCholine chloride:o-PDA (DES), 80°CDES acts as both solvent and reactant nih.gov
Solvent-Free ReactionBenzil, Benzaldehyde, Ammonium acetateNH4F, 110°CElimination of solvent, reducing waste devagirijournals.com
Aqueous Mediao-phenylenediamine, AldehydesEr(OTf)3 / Water, 80°CUse of water as a safe and abundant solvent mdpi.com

Purification and Isolation Techniques for this compound

The final purity of a synthesized compound is critical. For this compound, standard purification techniques applicable to aromatic aldehydes and imidazole-containing compounds would be employed, primarily chromatographic separations and recrystallization.

Chromatographic Separations (Column, HPLC)

Chromatography is a cornerstone of purification in organic synthesis. For compounds like substituted benzaldehydes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analysis and purification.

Reverse-phase (RP) HPLC methods are commonly used. For example, 3-aminobenzaldehyde (B158843) can be separated using a C18 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com A method for separating various isomers of benzaldehyde and nitrobenzaldehyde utilizes a C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel stationary phase with a mobile phase of dipotassium (B57713) hydrogen phosphate-methanol-organic alkali solution. google.com Gas chromatography (GC) is also effective, particularly with capillary columns. A mixture of 17 different aromatic aldehydes was successfully separated using a p-nitro-tetradecyloxy-calix mdpi.comarene stationary phase in a capillary GC setup. researchgate.net For preparative work on a larger scale, column chromatography using silica gel is the standard approach, allowing for the separation of the desired product from unreacted starting materials and byproducts.

The table below summarizes conditions used in the chromatographic separation of related benzaldehyde compounds.

TechniqueStationary PhaseMobile Phase / ConditionsCompound Type SeparatedRef
RP-HPLCNewcrom R1Acetonitrile, Water, Phosphoric Acid3-aminobenzaldehyde sielc.com
HPLCC18 and 5-fluorophenyl mixed bonded silica gelDipotassium hydrogen phosphate-methanol-organic alkali solutionBenzaldehyde and nitrobenzaldehyde isomers google.com
HPLCSB-C18 columnGradient of Water and AcetonitrileBenzaldehyde (after derivatization) rsc.org
Capillary GCFused silica capillary column coated with OV-101Chloroform extraction, Flame-ionization detectionBenzaldehyde nih.gov

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For imidazole derivatives, various solvents and methods have been described.

The purification of imidazole compounds can be achieved by crystallization from various organic solvents such as methanol (B129727), benzene (B151609), toluene, or diethyl ether. google.com In some cases, the formation of a salt can aid in purification. A process for isolating a specific imidazole regioisomer involves treating a mixture with a strong acid (like toluene-4-sulfonic acid or hydrochloric acid) in a suitable solvent (such as ethyl acetate) to selectively precipitate the desired isomer as a crystalline salt. google.com This avoids the need for chromatographic purification. The choice of solvent is critical; for instance, certain technetium-imidazole complexes can be conveniently recrystallized from methanol or ethanol with the addition of water. nih.gov

The selection of an appropriate recrystallization solvent or solvent system is determined empirically to maximize the recovery of the pure product while leaving impurities behind in the mother liquor.

Structural Elucidation and Spectroscopic Characterization of 2 Chloro 6 1h Imidazol 1 Yl Benzaldehyde

Vibrational Spectroscopy Analysis: FT-IR and FT-Raman Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of the title compound. The vibrational modes observed can be assigned to the benzaldehyde (B42025) moiety, the imidazole (B134444) ring, the carbon-chlorine bond, and signatures of intermolecular forces.

The benzaldehyde portion of the molecule gives rise to several characteristic vibrational bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band in the FT-IR spectrum. msu.edu For substituted benzaldehydes, this band is generally observed in the region of 1710-1680 cm⁻¹. ias.ac.insolidstatetechnology.us The precise frequency is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aldehyde C-H stretching vibration presents another key diagnostic feature. It typically manifests as a pair of weak to medium bands in the 2850-2700 cm⁻¹ region. ias.ac.in The aromatic C-H stretching vibrations from the benzene ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.orglibretexts.orgorgchemboulder.com Furthermore, the in-ring carbon-carbon stretching vibrations of the aromatic ring are anticipated in the 1600-1400 cm⁻¹ region. libretexts.orgorgchemboulder.com Out-of-plane C-H bending vibrations ("oop") provide information on the substitution pattern and are found between 900-675 cm⁻¹. orgchemboulder.com

Table 1: Expected Vibrational Frequencies for the Benzaldehyde Moiety

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 FT-IR, FT-Raman
Aldehyde C-H Stretch 2850-2700 FT-IR
Carbonyl (C=O) Stretch 1710-1680 FT-IR
Aromatic C=C Stretch 1600-1400 FT-IR, FT-Raman
C-H Out-of-Plane Bend 900-675 FT-IR

The imidazole ring contributes its own set of characteristic vibrational frequencies. The C-N and C=N stretching vibrations within the heterocyclic ring are key identifiers. Asymmetric and symmetric C-N stretching vibrations are typically observed in the 1470-1330 cm⁻¹ range. Skeletal vibrational modes of the imidazole ring, which involve complex mixed motions of stretching and bending, are also prominent. For instance, modes involving in-plane +C(4,5)–H bending motions can be found in the 1500–1650 cm⁻¹ region, potentially overlapping with the aromatic C=C stretching bands of the benzaldehyde moiety. acs.org The C-H stretching vibrations of the imidazole ring are also expected in the aromatic C-H region (3100-3000 cm⁻¹).

Table 2: Expected Vibrational Frequencies for the Imidazole Moiety

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Ring C-H Stretch 3100-3000 FT-IR, FT-Raman
Ring Skeletal Vibrations (inc. C=N, C=C) 1650-1500 FT-IR, FT-Raman
C-N Asymmetric Stretch ~1470 FT-IR, FT-Raman
C-N Symmetric Stretch ~1380 FT-IR
C-H In-Plane Bend 1250-1000 FT-IR

In the solid state, molecules of 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde may engage in weak intermolecular hydrogen bonding. Potential interactions include C-H···N bonds, where the acidic protons of the imidazole or benzaldehyde rings interact with the lone pair on a nitrogen atom of an adjacent imidazole ring. rsc.org Such interactions can lead to subtle but detectable changes in the vibrational spectra. nih.gov Specifically, the C-H stretching or bending modes involved in the hydrogen bond may exhibit a slight red shift (a shift to lower frequency) and band broadening compared to the gas phase or dilute solution spectra. chem-soc.si The formation of these non-covalent interactions is a key factor in the crystal packing of imidazole derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigation

NMR spectroscopy is the definitive method for elucidating the precise connectivity and electronic environment of the atoms in the molecule. ¹H NMR provides information on the number, environment, and spatial relationships of the hydrogen atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the three protons on the substituted benzene ring, and the three protons on the imidazole ring.

Aldehyde Proton (CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. docbrown.info

Benzaldehyde Ring Protons (Ar-H): The three protons on the trisubstituted benzene ring will form a complex splitting pattern. Due to the deshielding effects of the adjacent aldehyde, chloro, and imidazole groups, these protons will resonate in the aromatic region, likely between δ 7.5 and 8.0 ppm. The proton situated between the chloro and aldehyde groups is expected to be the most deshielded. The coupling between these adjacent protons will result in doublet of doublets or triplet patterns, with typical ortho-coupling constants (³J) in the range of 7-9 Hz.

Imidazole Ring Protons: The three protons on the imidazole ring will appear as distinct signals. The proton at the C2 position is typically the most deshielded due to its position between two nitrogen atoms. The protons at the C4 and C5 positions will appear at slightly higher fields. They will likely show small coupling constants between them.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehyde (H-C=O) ~10.2 s (singlet) -
Imidazole (H-2) ~8.0 s (singlet) -
Benzaldehyde (Ar-H) 7.6-7.9 m (multiplet) ³J ≈ 7-9
Imidazole (H-4) ~7.4 t (triplet) J ≈ 1.2
Imidazole (H-5) ~7.2 t (triplet) J ≈ 1.2

The analysis of coupling constants is crucial for confirming the substitution pattern on the benzaldehyde ring. acs.org The observed splitting patterns arise from spin-spin coupling between non-equivalent neighboring protons, providing definitive evidence for their relative positions. docbrown.info

Carbon-13 NMR (¹³C NMR) Analysis for Core Structure Confirmation

Carbon-13 NMR spectroscopy is a powerful tool for identifying the carbon framework of a molecule. Each unique carbon atom in a specific chemical environment produces a distinct signal, providing a "fingerprint" of the carbon skeleton. For this compound, the ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

The chemical shifts (δ) of these signals are influenced by the electronic environment of each carbon atom. The electron-withdrawing nature of the chlorine atom, the aldehyde group, and the imidazole ring significantly affects the resonance of the aromatic carbons. Based on established substituent effects and data from related compounds, a predicted ¹³C NMR data table is presented below.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O (Aldehyde)~190The carbonyl carbon of an aldehyde typically resonates in this downfield region.
C-Cl~135The carbon directly attached to the electron-withdrawing chlorine atom is deshielded.
C-Im~140The carbon atom bonded to the imidazole ring is also significantly deshielded.
Aromatic CH125-132The remaining three carbons of the benzene ring will appear in the aromatic region, with their precise shifts influenced by the ortho and para substituents.
Imidazole C2~138The carbon between the two nitrogen atoms in the imidazole ring.
Imidazole C4/C5120-130The other two carbon atoms of the imidazole ring. Tautomerism can sometimes lead to broadened or averaged signals for these carbons in imidazole derivatives. nih.gov

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

While ¹³C NMR confirms the presence of different carbon environments, 2D NMR techniques are indispensable for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the benzaldehyde ring and between the protons on the imidazole ring. This helps to piece together the individual spin systems of the aromatic and heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the molecule, such as the CH groups of the benzaldehyde and imidazole rings.

Expected Key HMBC Correlations:

Proton(s) Correlated Carbon(s) Structural Information Confirmed
Aldehyde HC1, C2, C6 (Benzaldehyde ring)Confirms the position of the aldehyde group.
Benzene ring H'sAdjacent and geminal carbonsConfirms the substitution pattern on the benzene ring.
Imidazole ring H'sCarbons within the imidazole ring and C6 of the benzaldehyde ringConfirms the attachment of the imidazole ring to the benzaldehyde core.

Conformational Analysis via NMR Spectroscopic Data

NMR data can also provide insights into the preferred conformation of the molecule in solution. The spatial relationship between the benzaldehyde and imidazole rings can be investigated using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY or ROESY). An NOE is observed between protons that are close in space, regardless of whether they are bonded.

For this compound, a key conformational feature is the relative orientation of the imidazole ring with respect to the benzaldehyde ring. Due to steric hindrance between the ortho substituents (chloro and imidazole groups), the two rings are not expected to be coplanar. NOE correlations between the protons of the imidazole ring and the protons on the benzaldehyde ring can help to determine the time-averaged spatial arrangement of these two ring systems. For example, an NOE between a proton on the imidazole ring and a proton on the benzaldehyde ring would indicate their spatial proximity, providing clues about the rotational barrier and preferred dihedral angle between the two rings.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the exact masses of atoms are unique.

For this compound (C₁₀H₇ClN₂O), the expected exact mass of the molecular ion [M]⁺ can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Calculated Exact Mass for C₁₀H₇³⁵ClN₂O: 220.0247

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Fragmentation Pathway Analysis of this compound

In the mass spectrometer, the molecular ion can be subjected to fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, influenced by the different functional groups present.

A plausible fragmentation pathway would likely involve initial cleavages characteristic of benzaldehydes and N-aryl imidazoles.

Proposed Key Fragmentation Steps:

Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable acylium ion [M-1]⁺.

Loss of carbon monoxide (-CO): Following the loss of H•, the acylium ion can lose CO to give a phenyl cation derivative [M-29]⁺. docbrown.infolibretexts.org

Cleavage of the imidazole ring: The imidazole ring can undergo characteristic fragmentation, leading to the loss of HCN or other small neutral molecules.

Loss of the entire imidazole group: Cleavage of the C-N bond connecting the imidazole ring to the benzaldehyde core.

Loss of the chloro group: Cleavage of the C-Cl bond.

Table of Predicted Key Fragments:

m/z Value Proposed Fragment Ion Formation Pathway
220/222[C₁₀H₇ClN₂O]⁺Molecular ion (M⁺)
219/221[C₁₀H₆ClN₂O]⁺Loss of H• from the aldehyde group.
191/193[C₉H₆ClN₂]⁺Loss of CO from the [M-H]⁺ ion.
153/155[C₇H₄ClO]⁺Cleavage of the C-N bond with charge retention on the benzaldehyde moiety.
67[C₃H₃N₂]⁺Imidazole cation.

By analyzing the masses and relative abundances of these and other fragment ions, the connectivity and arrangement of the functional groups in this compound can be further corroborated.

Crystallographic Investigations of 2 Chloro 6 1h Imidazol 1 Yl Benzaldehyde and Its Analogues

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. Studies on analogues of 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde have successfully elucidated their molecular geometries, conformational preferences, and the nature of their intermolecular interactions.

For the analogue, 4-(1H-imidazol-1-yl)benzaldehyde, single crystal X-ray diffraction studies have revealed a monoclinic crystal system with the space group P2₁/c. vulcanchem.com The precise determination of its unit cell parameters provides a foundational understanding of its crystal lattice.

Table 1: Crystal Data and Structure Refinement for 4-(1H-imidazol-1-yl)benzaldehyde

ParameterValue
Empirical FormulaC₁₀H₈N₂O
Formula Weight172.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.0724 (4)
b (Å)9.6473 (5)
c (Å)9.6635 (5)
α (°)90
β (°)99.456 (2)
γ (°)90
Volume (ų)741.51 (7)
Z4

Note: Data pertains to the analogue compound 4-(1H-imidazol-1-yl)benzaldehyde. vulcanchem.com

The bond lengths within the imidazole (B134444) and benzaldehyde (B42025) rings of these analogues are generally within expected ranges, and inspection of these parameters across various derivatives reveals a remarkable similarity in the imidazole ring's bond lengths. nih.gov

For 4-(1H-imidazol-1-yl)benzaldehyde, the dihedral angle between the imidazole and benzene (B151609) rings has been determined to be 24.58 (7)°. nih.goviucr.org In other similar 1-phenyl-1H-imidazole derivatives, this angle can vary, for instance, it is 43.67 (4)° in 1-(4-methoxyphenyl)-1H-imidazole. nih.goviucr.org This non-coplanarity is a common feature and is influenced by the nature and position of substituents on the phenyl ring. vulcanchem.com

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent interactions. In the case of 4-(1H-imidazol-1-yl)benzaldehyde and its analogues, the crystal structure is stabilized by a network of weak intermolecular interactions, leading to specific packing motifs. nih.goviucr.org These interactions dictate the supramolecular architecture of the compound in the solid state.

Weak hydrogen bonds play a crucial role in stabilizing the crystal lattice of these compounds. In the crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde, molecules are held together by C-H···O and C-H···N interactions. nih.goviucr.org Specifically, the imidazole C-H groups engage in interactions with the oxygen atoms of the benzaldehyde group and the nitrogen atoms of neighboring imidazole rings. nih.gov These weak C–H⋯O hydrogen bonds have been observed with bond distances in the range of 2.50–2.65 Å. vulcanchem.com

Table 2: Hydrogen-Bond Geometry (Å, °) for 4-(1H-imidazol-1-yl)benzaldehyde

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
C8—H8A···O1i0.932.503.363 (2)154
C10—H10A···N2ii0.932.653.496 (2)151

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+1, -z+1. Note: Data pertains to the analogue compound 4-(1H-imidazol-1-yl)benzaldehyde. nih.gov

In addition to hydrogen bonding, π-π stacking interactions contribute significantly to the crystal packing of aromatic compounds. For 4-(1H-imidazol-1-yl)benzaldehyde, the molecules stack with an offset face-to-face arrangement of the arene rings. nih.gov The key geometric parameters for this interaction are an intermolecular centroid-to-centroid distance of 3.7749 (2) Å, a plane-to-centroid distance of 3.5002 (10) Å, and a ring shift of 1.414 (3) Å. nih.gov These types of interactions are crucial in the formation of stable, layered structures in the solid state.

Polymorphism and Co-crystallization Studies (if applicable)

At present, there is no specific information available in the surveyed literature regarding polymorphism or co-crystallization studies for this compound or its close analogues. Such studies would be valuable in exploring the potential for different crystalline forms with varying physical properties and in the design of new multi-component crystalline materials.

Theoretical and Computational Chemistry Studies on 2 Chloro 6 1h Imidazol 1 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational quantum chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it suitable for a wide range of chemical systems. DFT calculations can predict various molecular properties, including optimized geometries, spectroscopic parameters, and electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with rotatable bonds, such as the bond connecting the phenyl and imidazole (B134444) rings in 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde, multiple conformers may exist.

Computational studies on substituted benzaldehydes have shown that the orientation of the aldehyde group relative to the benzene (B151609) ring and other substituents can significantly impact the molecule's stability and properties. Similarly, the relative orientation of the imidazole and benzaldehyde (B42025) rings is crucial. DFT calculations can be used to explore the potential energy surface and identify the global minimum energy conformer, as well as the energy barriers between different conformations. For instance, in related imidazole derivatives, different conformers can arise from the rotation around the C-N bond linking the heterocyclic and phenyl rings. The relative energies of these conformers determine their population at a given temperature.

ParameterDescriptionTypical Computational Approach
Geometry OptimizationFinding the lowest energy arrangement of atoms.DFT (e.g., B3LYP functional with a basis set like 6-311+G(d,p))
Conformational AnalysisIdentifying and ranking the stability of different conformers.Potential energy surface scan by rotating key dihedral angles.
Relative EnergiesCalculating the energy difference between conformers.Single-point energy calculations on optimized geometries.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration and can be compared with experimental Infrared (IR) and Raman spectra. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. For example, studies on imidazole derivatives have successfully assigned vibrational modes by comparing experimental spectra with DFT-calculated frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei like ¹H and ¹³C can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method within DFT. These theoretical chemical shifts are typically calculated relative to a reference compound (e.g., tetramethylsilane) and can be compared directly with experimental NMR data to aid in the structural elucidation of the molecule. kbhgroup.in

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. kbhgroup.in These calculations can help in understanding the nature of electronic transitions, such as π→π* or n→π* transitions, within the molecule.

Spectroscopic TechniquePredicted ParameterComputational Method
IR/RamanVibrational FrequenciesDFT Frequency Calculation
NMRChemical Shifts (¹H, ¹³C)DFT with GIAO method
UV-VisExcitation Energies (λ_max)Time-Dependent DFT (TD-DFT)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. acs.org

For this compound, the HOMO is likely to be distributed over the electron-rich imidazole and phenyl rings, while the LUMO may be localized on the electron-withdrawing benzaldehyde group and the π-system of the rings. DFT calculations can provide detailed visualizations of the HOMO and LUMO distributions, as well as their energy levels. Studies on other imidazole derivatives have shown that the HOMO-LUMO gap can be tuned by changing the substituents on the rings. acs.orgnih.gov

ParameterSignificanceIllustrative Value (for a related imidazole derivative) plos.org
HOMO EnergyElectron-donating ability-6.5 eV
LUMO EnergyElectron-accepting ability-1.0 eV
HOMO-LUMO GapChemical reactivity and stability5.5 eV

The distribution of electron density in a molecule is crucial for understanding its reactivity, intermolecular interactions, and physical properties. DFT calculations can provide information about the charge distribution through various population analysis schemes (e.g., Mulliken, Natural Population Analysis).

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the aldehyde group and the nitrogen atoms of the imidazole ring, and a positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. acadpubl.eu It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical intuition (i.e., bonds, lone pairs, and anti-bonding orbitals).

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While DFT calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules over time, including their conformational changes and interactions with solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the calculation of various thermodynamic properties.

For this compound, MD simulations could be used to study its conformational flexibility in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent affects the preferred conformations and the dynamics of the molecule. This is particularly important for understanding the behavior of the molecule in a biological or chemical environment. While specific MD studies on this compound are lacking, the methodology has been applied to study the stability of related imidazole derivatives in aqueous solution. researchgate.net

Computational Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Reactivity descriptors derived from conceptual DFT provide a quantitative framework for understanding and predicting how a molecule will interact with other chemical species. These descriptors are calculated based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) is associated with its ability to accept electrons (electrophilicity).

Detailed research findings for 4-(1H-imidazol-1-yl)benzaldehyde, calculated using the B3LYP/6-311++G(d,p) level of theory, offer a useful point of reference. The energies of the HOMO and LUMO are fundamental to deriving other important reactivity descriptors. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

Nucleophilicity Index (Nu): A measure of the electron-donating capability.

The following interactive data table summarizes the calculated reactivity descriptors for the analogous compound, 4-(1H-imidazol-1-yl)benzaldehyde. These values provide a quantitative estimation of its chemical behavior and serve as a predictive model for the reactivity of this compound.

ParameterValue
EHOMO (eV)-6.45
ELUMO (eV)-1.89
Energy Gap (ΔE) (eV)4.56
Ionization Potential (I) (eV)6.45
Electron Affinity (A) (eV)1.89
Electronegativity (χ) (eV)4.17
Chemical Hardness (η) (eV)2.28
Chemical Softness (S) (eV-1)0.44
Electrophilicity Index (ω) (eV)3.81

Data based on a computational study of the related compound 4-(1H-imidazol-1-yl)benzaldehyde.

These predicted descriptors suggest that the molecule possesses both electrophilic and nucleophilic characteristics. The aldehyde group, being electron-withdrawing, contributes significantly to the electrophilic nature of the molecule, making the carbonyl carbon a likely site for nucleophilic attack. Conversely, the imidazole ring, with its lone pair of electrons on the nitrogen atoms, is the primary center of nucleophilicity. The specific values for this compound would be influenced by the inductive and steric effects of the chlorine atom at the ortho position.

Reactivity and Mechanistic Studies of 2 Chloro 6 1h Imidazol 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde is a primary site for nucleophilic attack and redox reactions. Its reactivity is influenced by the electronic effects of the ortho-chloro and -imidazolyl substituents on the benzene (B151609) ring.

Nucleophilic Addition Reactions (e.g., with Amines to form Schiff Bases)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. A prominent example is the reaction with primary amines to form Schiff bases (imines). This condensation reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine product. The reaction is often catalyzed by acid or base and involves the removal of water to drive the equilibrium towards the product.

While specific studies on this compound are not extensively documented, the formation of Schiff bases from substituted benzaldehydes is a well-established transformation. jlu.edu.cnnih.gov For instance, 2-chlorobenzaldehyde (B119727) readily reacts with various amines to form the corresponding imines. nih.govmdpi.com The presence of the imidazole (B134444) ring in the ortho position may influence the reaction rate and the stability of the resulting Schiff base, potentially through intramolecular interactions.

Table 1: Representative Schiff Base Formation with Substituted Benzaldehydes

AldehydeAmineConditionsProductYieldReference
2-Chlorobenzaldehyde3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamineNatural acid catalystCorresponding Schiff BaseNot specified nih.gov
p-Chlorobenzaldehydep-Aminobenzoic acidJet millingCorresponding Schiff BaseNot specified asianpubs.org
Benzaldehyde (B42025) DerivativesEthylenediamineCondensationCorresponding Schiff BasesNot specified researchgate.net

Reduction of the Aldehyde Group

The aldehyde functionality can be readily reduced to a primary alcohol, (2-Chloro-6-(1H-imidazol-1-yl)phenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comchadsprep.com The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), and is generally high-yielding and chemoselective for aldehydes and ketones. ugm.ac.idlibretexts.org Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but it is less selective. libretexts.org

Table 2: Representative Conditions for the Reduction of Aromatic Aldehydes

AldehydeReagentSolventProductYieldReference
BenzaldehydeNaBH4EthanolBenzyl (B1604629) alcoholHigh ugm.ac.id
Aromatic AldehydesNaBH4THF/H2O or DMSO/H2OCorresponding AlcoholsNot specified jlu.edu.cn

Oxidation Reactions

Oxidation of the aldehyde group in this compound would yield the corresponding carboxylic acid, 2-Chloro-6-(1H-imidazol-1-yl)benzoic acid. A variety of oxidizing agents can accomplish this transformation. Milder oxidizing agents are generally preferred to avoid potential side reactions on the imidazole ring or the chloro-substituted benzene ring. N-heterocyclic carbene (NHC)-catalyzed oxidations represent a modern and efficient method for the conversion of aldehydes to carboxylic acids under mild conditions. nih.gov Other reagents, such as those stabilized by N-heterocycles, have also been shown to be effective for the oxidation of benzylic alcohols to aldehydes, a related transformation. nih.gov In some cases, over-oxidation to the carboxylic acid can be a challenge to avoid. nih.gov

Transformations Involving the Imidazole Ring

The imidazole ring is an aromatic heterocycle with distinct reactivity patterns. It contains both a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1).

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic aromatic substitution, although less reactive than pyrrole. The substitution typically occurs at the C4 and C5 positions. The reactivity of the imidazole ring in this compound will be influenced by the deactivating effect of the attached 2-chloro-6-formylphenyl group. Electron-withdrawing groups on the phenyl ring of 1-phenylimidazole (B1212854) generally deactivate the entire molecule towards electrophilic attack. masterorganicchemistry.comlkouniv.ac.inyoutube.com

Protonation and Deprotonation Equilibria of the Imidazole Nitrogen

The pyrrole-like nitrogen (N1) is generally not basic as its lone pair is part of the aromatic sextet. However, under strongly basic conditions, the N-H proton of an unsubstituted imidazole can be removed. In the case of this compound, the N1 position is already substituted, so this deprotonation is not possible.

Reactions at the Chlorinated Benzene Moiety

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position

The chloro-substituent of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is facilitated by the presence of the electron-withdrawing aldehyde group and the imidazole ring, which can stabilize the intermediate Meisenheimer complex. youtube.com The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). youtube.com Subsequent elimination of the chloride ion restores the aromaticity of the ring, resulting in the substituted product.

The efficiency of the SNAr reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles are generally required to initiate the attack on the electron-rich aromatic ring.

Table 1: Examples of Nucleophiles in SNAr Reactions

Nucleophile Class Specific Example Expected Product Type
Alkoxides Sodium Methoxide (B1231860) (NaOMe) 2-Methoxy-6-(1H-imidazol-1-yl)benzaldehyde
Amines Piperidine 2-(Piperidin-1-yl)-6-(1H-imidazol-1-yl)benzaldehyde

This table is illustrative of potential reactions based on general SNAr principles.

Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Chloro-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-position of this compound serves as a viable handle for such transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. jocpr.comstudfile.net This reaction is widely used for the synthesis of biaryl compounds. For a substrate like this compound, this would allow for the introduction of various aryl or heteroaryl substituents at the 2-position.

The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. organic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring.

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Chlorides

Reaction Catalyst Ligand (if separate) Base Solvent Temperature (°C)
Suzuki Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, P(t-Bu)₃ K₂CO₃, Cs₂CO₃, K₃PO₄ Toluene, Dioxane, DME/H₂O 80-120

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | 100-140 |

Data compiled from studies on analogous aryl chloride substrates. researchgate.netstudfile.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic utility of this compound.

Reaction Pathway Elucidation using Spectroscopic Monitoring and Kinetic Studies

The elucidation of reaction pathways for transformations involving this compound can be achieved through real-time monitoring using various spectroscopic techniques. Techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can track the consumption of reactants and the formation of intermediates and products over time. mdpi.com For instance, in a Suzuki coupling reaction, the disappearance of the characteristic signals of the starting aryl chloride and the appearance of new signals corresponding to the biaryl product can be monitored. nih.gov

Identification of Rate-Determining Steps and Transition States

For SNAr reactions , the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the high-energy Meisenheimer complex. youtube.com The stability of this intermediate, and thus the reaction rate, is significantly influenced by the ability of the ortho and para substituents to delocalize the negative charge.

In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net For less reactive aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-determining step. Computational studies and kinetic experiments are key tools for identifying the transition states associated with these steps, providing insight into the energy barriers of the reaction.

Synthesis and Chemical Functionalization of 2 Chloro 6 1h Imidazol 1 Yl Benzaldehyde Derivatives

Alterations to the Chlorinated Phenyl Ring

Introduction of Additional Substituents via Electrophilic or Nucleophilic Routes

The introduction of new substituents onto the benzaldehyde (B42025) core of 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde is governed by the directing effects of the existing groups: the aldehyde (-CHO), the chlorine (-Cl), and the imidazol-1-yl group.

Electrophilic Aromatic Substitution:

The benzaldehyde ring is rendered electron-deficient due to the electron-withdrawing nature of the ortho-chloro and ortho-aldehyde substituents. Both the aldehyde and chlorine atoms are deactivating groups in electrophilic aromatic substitution (EAS) reactions. The aldehyde group is a meta-director, while the chlorine atom is an ortho-, para-director. The imidazol-1-yl group, while having a nitrogen lone pair that can donate into the ring, can also act as an electron-withdrawing group, especially under acidic conditions where the imidazole (B134444) nitrogen can be protonated.

The concerted effect of these substituents makes the aromatic ring generally deactivated towards electrophilic attack. However, any potential EAS reaction would likely be directed to the positions least deactivated. The aldehyde group directs meta to itself (positions 3 and 5), and the chlorine directs ortho and para (positions 3 and 5, with position 1 being the point of attachment). The imidazol-1-yl group at position 6 would also influence the electron density of the ring. Given the strong deactivating nature of the ortho-aldehyde and the inductive withdrawal of the chlorine, the positions C4 and C5 are the most likely sites for electrophilic attack, should the reaction conditions be forcing enough to overcome the deactivation.

Illustrative potential electrophilic substitution reactions are outlined in the table below, though it is important to note that these are predictive and would require harsh reaction conditions.

ReactionReagentsPredicted Major Product(s)
NitrationConc. HNO₃, Conc. H₂SO₄2-Chloro-4-nitro-6-(1H-imidazol-1-yl)benzaldehyde
HalogenationBr₂, FeBr₃4-Bromo-2-chloro-6-(1H-imidazol-1-yl)benzaldehyde
SulfonationFuming H₂SO₄3-Chloro-5-(1H-imidazol-1-yl)-4-formylbenzenesulfonic acid
Friedel-CraftsR-Cl, AlCl₃ (Acylation or Alkylation)Generally not feasible due to deactivation of the ring

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the aromatic ring, enhanced by the presence of the aldehyde and imidazole groups, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly for the displacement of a suitably positioned leaving group. While the chlorine atom is a potential leaving group (discussed in 7.3.2), the introduction of other substituents via SNAr would typically require the presence of another leaving group, such as a nitro group, at an activated position. If, for example, a nitro group were introduced at the C4 position, it could potentially be displaced by strong nucleophiles.

Replacement or Further Functionalization of the Chlorine Atom

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution due to the presence of the ortho-aldehyde and ortho-imidazol-1-yl groups. These groups can stabilize the negative charge of the Meisenheimer complex intermediate formed during an SNAr reaction.

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of derivatives. This strategy is a powerful tool for modifying the scaffold.

NucleophileReagent ExampleProduct Type
AlkoxidesSodium methoxide (B1231860) (NaOMe)2-Methoxy-6-(1H-imidazol-1-yl)benzaldehyde
AminesAmmonia (NH₃), R-NH₂2-Amino-6-(1H-imidazol-1-yl)benzaldehyde derivatives
ThiolsSodium thiophenoxide2-(Phenylthio)-6-(1H-imidazol-1-yl)benzaldehyde
CyanideSodium cyanide (NaCN)2-Cyano-6-(1H-imidazol-1-yl)benzaldehyde

These reactions typically require elevated temperatures and a polar aprotic solvent such as DMF or DMSO. The success of these substitutions allows for the introduction of a wide array of functional groups that can be further elaborated.

Synthesis of Poly-heterocyclic Systems Incorporating the this compound Scaffold

The functional groups present in this compound serve as handles for the construction of fused poly-heterocyclic systems. Both intramolecular and intermolecular strategies can be envisioned.

Intramolecular Cyclization:

Following a nucleophilic substitution of the chlorine atom, the newly introduced substituent can undergo a subsequent intramolecular cyclization with the aldehyde. For instance, reaction with a nucleophile containing a primary amine, such as hydrazine (B178648) or a substituted aniline (B41778), could lead to the formation of a fused heterocyclic system.

Reaction with Hydrazine: Displacement of the chlorine with hydrazine would yield a 2-hydrazinyl-6-(1H-imidazol-1-yl)benzaldehyde intermediate. This intermediate could then undergo an intramolecular cyclization via condensation with the aldehyde to form a novel tricyclic heteroaromatic system, a derivative of imidazo[1,2-b]cinnoline.

Reaction with 2-Aminophenol (B121084): An initial SNAr reaction with 2-aminophenol would introduce a 2-(2-hydroxyanilino) substituent. Subsequent acid-catalyzed intramolecular cyclization between the amine and the aldehyde would lead to the formation of a dibenzoxazepine (B10770217) derivative incorporating the imidazole moiety.

Intermolecular Condensation and Cyclization:

The aldehyde group is a prime site for condensation reactions with various binucleophiles, leading to the formation of new heterocyclic rings.

Reaction with o-Phenylenediamine (B120857): Condensation of this compound with o-phenylenediamine would result in the formation of a benzimidazole (B57391) derivative, creating a molecule with two distinct imidazole-containing fragments.

Gewald Reaction: The aldehyde can participate in a Gewald reaction with a suitable active methylene (B1212753) nitrile and elemental sulfur to construct a substituted thiophene (B33073) ring adjacent to the main scaffold.

Conformational Analysis of Derivatives and Their Impact on Reactivity

The conformation of this compound and its derivatives is significantly influenced by the steric and electronic interactions between the ortho substituents. The bulky nature of the imidazole ring and the chlorine atom flanking the aldehyde group forces a non-planar arrangement to minimize steric hindrance.

The imidazole ring is expected to be twisted out of the plane of the benzene (B151609) ring. The dihedral angle between the two rings will be a key conformational parameter. This rotation will affect the degree of π-conjugation between the imidazole and the benzene ring, which in turn influences the electronic properties of the molecule.

This conformational constraint has a direct impact on the reactivity of the functional groups:

Aldehyde Reactivity: The steric hindrance imposed by the ortho-substituents can shield the aldehyde's carbonyl carbon from attack by bulky nucleophiles, thereby reducing its reactivity. However, electronic effects from the substituents will also play a role.

Accessibility of the Chlorine Atom: The out-of-plane twisting of the imidazole ring may either sterically hinder or facilitate the approach of a nucleophile for the displacement of the chlorine atom, depending on the preferred rotational conformer.

Computational modeling and spectroscopic techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy would be invaluable in determining the preferred solution-state conformation and understanding the subtle interplay between conformation and reactivity in this class of molecules. The conformational preferences will be crucial in designing derivatives with specific biological activities, as the three-dimensional shape of a molecule is often a key determinant of its interaction with biological targets.

Advanced Applications in Chemical Sciences

2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde as a Building Block in Complex Organic Synthesis

The reactivity of the aldehyde group, combined with the presence of the imidazole (B134444) and chloro substituents, makes this compound a versatile precursor for constructing elaborate molecular architectures.

Precursor for Advanced Heterocyclic Compounds

The aldehyde functional group serves as a primary reaction site for the synthesis of more complex heterocyclic systems. For instance, aldehydes are common starting materials in multicomponent reactions, which are efficient processes for building molecular complexity in a single step. ias.ac.in The imidazole ring itself is a key structural unit in many biologically active compounds and functional materials. nih.gov

The general synthetic utility of imidazole- and benzaldehyde-containing molecules in forming larger heterocyclic systems, such as pyrazolo[1,2-b]phthalazines and benzo[d]imidazoles, is well-documented. ias.ac.inbeilstein-journals.org In these syntheses, the aldehyde group typically undergoes condensation with other reagents to form a new ring system. The 2-chloro and 6-imidazole substitution pattern on the benzaldehyde (B42025) ring would be expected to influence the stereochemistry and electronic properties of the resulting complex heterocycles.

Synthetic Intermediate in Multi-Step Reaction Sequences

In multi-step synthesis, a starting material undergoes a series of chemical transformations to yield a final target molecule. researchgate.net this compound is strategically designed to function as an intermediate in such sequences. The aldehyde can be converted into a variety of other functional groups—such as alcohols, carboxylic acids, or imines—while the chloro and imidazole groups can be used for subsequent cross-coupling reactions or to direct the regioselectivity of further transformations.

While specific multi-step syntheses starting from this compound are not extensively detailed in publicly available literature, its synthesis via methods like the Ullmann coupling from 2-chloro-6-bromobenzaldehyde and imidazole indicates its role as a prepared building block for more complex targets. vulcanchem.com

Ligand Development in Coordination Chemistry (Excluding Biological)

The nitrogen atoms of the imidazole ring make this compound a prime candidate for use as a ligand in coordination chemistry, forming stable complexes with various transition metals.

Chelation Properties with Transition Metals

Imidazole and its derivatives are widely recognized for their ability to coordinate with transition metal ions. jocpr.com The this compound molecule possesses two potential coordination sites: the N3 nitrogen of the imidazole ring and the oxygen atom of the aldehyde group. This arrangement allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center.

The formation of such complexes is a foundational aspect of coordination chemistry. mdpi.comacs.org The specific geometry and electronic environment of the resulting metal complex would be influenced by the steric hindrance from the ortho-chloro group and the electronic properties of the benzaldehyde ring. The table below outlines the potential coordination sites.

Potential Coordinating AtomFunctional GroupRole in Chelation
N3 NitrogenImidazoleLewis base, donates lone pair
Aldehyde OxygenBenzaldehydeLewis base, donates lone pair

Application in Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)

The structural features of this compound lend themselves to applications in both organocatalysis and transition metal catalysis.

Organocatalysis : The imidazole moiety itself can function as an organocatalyst. Imidazole is known to catalyze various organic transformations due to its ability to act as both a proton donor and acceptor (amphoteric nature) and as a nucleophile. ias.ac.in

Transition Metal Catalysis : When coordinated to a transition metal, the entire molecule acts as a ligand that can modulate the metal's catalytic activity. Ruthenium complexes bearing imidazole-containing ligands, for example, have been developed for catalytic processes like transfer hydrogenation and oxidation. nih.govresearchgate.netresearchgate.net A complex formed from this compound and a metal such as ruthenium or copper could potentially catalyze reactions like C-N bond formation or oxidation, where the ligand structure influences the efficiency and selectivity of the catalyst. nih.govnih.gov

Material Science Applications (Excluding Prohibited Areas)

The incorporation of specific chemical functionalities into polymers or other materials can impart desirable properties. Benzaldehyde derivatives can be immobilized onto polymeric supports to create functional materials. For example, benzaldehydes have been attached to amine-terminated polymers to create materials with specific surface activities. nih.gov

Given this precedent, this compound could serve as a monomer or a modifying agent in polymer chemistry. The aldehyde group provides a reactive handle for polymerization or for grafting onto a polymer backbone. The imidazole and chloro-substituted aromatic ring would then become part of the material's structure, potentially influencing properties such as thermal stability, conductivity, or affinity for metal ions. However, specific applications of this particular compound in material science are not yet reported in detail.

Precursors for Luminescent Materials (e.g., NLO properties)

The molecular architecture of this compound, featuring a conjugated system composed of a benzaldehyde and an imidazole ring, positions it as a valuable precursor for the synthesis of advanced luminescent materials. This structural motif is foundational to the development of molecules with interesting photophysical properties, including nonlinear optical (NLO) behavior. The aldehyde functional group serves as a versatile reactive site for further chemical modifications, allowing for the construction of more complex chromophores.

Research into analogous compounds underscores the potential of imidazole-based derivatives in materials science. For instance, theoretical studies on fluorescent probes incorporating a phenanthroimidazole backbone have highlighted the significant linear and non-linear optical properties that can be achieved with such structures. vulcanchem.comrsc.org The aldehyde group, in these cases, is a key feature for conjugation to other molecular systems. vulcanchem.comrsc.org

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel materials. nih.gov For related salicylaldehyde (B1680747) thiosemicarbazones, DFT calculations have been used to determine parameters like the HOMO-LUMO energy gap and the first hyperpolarizability (β), which are critical indicators of NLO activity. nih.govacs.org These studies have demonstrated that molecules with smaller HOMO-LUMO gaps tend to exhibit larger β values, suggesting a greater potential for NLO applications. researchgate.net The findings from these related systems suggest that derivatives of this compound could be designed to exhibit significant NLO effects.

Table 1: Predicted NLO Properties of Analogous Imidazole Derivatives

This table presents theoretical data for analogous compounds to illustrate the potential NLO properties.

Compound ClassHOMO-LUMO Gap (eV)First Hyperpolarizability (β) (a.u.)Reference
Salicylaldehyde Thiosemicarbazones4.133–4.186192.778–501.709 researchgate.net
Triazole Derivatives(not specified)Investigated for NLO applications rgnpublications.com

Self-Assembly and Supramolecular Architectures

The imidazole and benzaldehyde moieties within this compound provide multiple sites for non-covalent interactions, making it a promising building block for the construction of well-defined supramolecular architectures through self-assembly. The key interactions governing the assembly of such molecules in the solid state are typically hydrogen bonding and π-π stacking.

The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while C-H groups on both the imidazole and benzene (B151609) rings can serve as weak hydrogen bond donors. In the crystal structures of related compounds, such as 4-(1H-imidazol-1-yl)benzaldehyde, molecules are held together by weak C—H⋯O and C—H⋯N interactions. iucr.org The planarity of the imidazole ring and the aromatic nature of the benzaldehyde component facilitate π-π stacking interactions, which are crucial in stabilizing the resulting supramolecular structures. nih.gov

Furthermore, the coordination capabilities of the imidazole nitrogen atom allow this compound to act as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. By coordinating to metal centers, this compound can contribute to the formation of extended, highly ordered structures with potential applications in catalysis, gas storage, and sensing. The structural characterization of related zinc(II) complexes with 2-(1H-imidazol-2-yl)phenols reveals the formation of one-dimensional arrays based on continuous π-π stacking and hydrogen bonding. bohrium.com

Table 2: Crystallographic Data and Intermolecular Interactions of an Analogous Compound

Data for 4-(1H-imidazol-1-yl)benzaldehyde is presented as a reference.

ParameterValueReference
Crystal System (not specified for this specific analog in the provided text) iucr.org
Space Group (not specified for this specific analog in the provided text) iucr.org
Key Intermolecular Interactions Weak C—H⋯O/N interactions iucr.org
Dihedral Angle (Imidazole/Arene) 24.58 (7)° iucr.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability

Future synthetic research on 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde will likely focus on the development of greener and more efficient methodologies. ekb.egjocpr.comwikipedia.org Traditional multi-step syntheses can be resource-intensive and generate significant waste. The principles of green chemistry, particularly atom economy, will guide the design of new synthetic routes. researchgate.netprimescholars.com

One promising avenue is the use of catalytic C-H activation to directly introduce the imidazole (B134444) moiety onto a 2-chlorobenzaldehyde (B119727) precursor, which would be a highly atom-economical approach. acs.orgresearchgate.net Additionally, the development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates would significantly improve efficiency and reduce solvent usage. researchgate.net The use of environmentally benign solvents, such as deep eutectic solvents, and energy-efficient reaction conditions, like microwave or ultrasound irradiation, are also key areas for exploration in the synthesis of imidazoles and their derivatives. researchgate.netrsc.org Furthermore, employing reusable catalysts, such as supported metal nanoparticles, could enhance the sustainability of the synthesis of N-arylimidazoles. biomedres.usbiomedres.us

Synthetic Strategy Key Principle Potential Improvement
Direct C-H ImidazolationAtom EconomyReduces the number of synthetic steps and byproducts.
One-Pot SynthesisProcess IntensificationMinimizes solvent use and purification steps.
Microwave-Assisted SynthesisEnergy EfficiencyReduces reaction times and energy consumption. researchgate.net
Supported NanocatalysisSustainabilityAllows for catalyst recycling and reduces metal leaching. biomedres.usbiomedres.us

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining a deeper understanding of the electronic structure, reactivity, and selectivity of this compound. worldscientific.comnih.govacs.org Future computational studies could focus on several key areas. Firstly, a detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface would provide valuable insights into its nucleophilic and electrophilic sites, guiding the design of new reactions. researchgate.net

Secondly, computational modeling of reaction mechanisms can elucidate the transition states and intermediates involved in various transformations of the aldehyde and imidazole moieties. This would be particularly useful for understanding the regioselectivity of reactions on the imidazole ring and the stereoselectivity of additions to the aldehyde group. rsc.org Such studies can also predict the impact of modifying the substituents on the reactivity of the molecule, accelerating the discovery of new reactions and catalysts. mit.edu

Computational Method Parameter to be Studied Anticipated Insight
Density Functional Theory (DFT)Frontier Molecular Orbitals (HOMO/LUMO)Prediction of reactive sites for electrophilic and nucleophilic attack.
Transition State TheoryReaction Energy ProfilesElucidation of reaction mechanisms and prediction of product selectivity.
Natural Bond Orbital (NBO) AnalysisCharge DistributionUnderstanding of intramolecular electronic interactions.
Time-Dependent DFT (TD-DFT)Electronic Excitation EnergiesPrediction of photophysical properties for materials applications.

Design and Synthesis of Advanced Architectures Based on the this compound Core

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex and advanced molecular architectures. The aldehyde group can participate in a wide range of condensation and carbon-carbon bond-forming reactions, while the imidazole ring can act as a ligand for metal coordination or as a nucleophile.

A particularly exciting direction is the use of this compound in the synthesis of macrocycles. nih.govnih.govcam.ac.ukrsc.org By reacting the aldehyde with diamines or other bifunctional reagents, a variety of macrocyclic structures with unique host-guest properties could be prepared. The imidazole moiety could be incorporated into the macrocyclic backbone or be available for further functionalization. Another area of interest is the development of novel polymers and dendrimers. The polymerization of derivatives of this compound could lead to materials with interesting electronic, optical, or catalytic properties. nih.govacs.org

Advanced Architecture Synthetic Strategy Potential Application
MacrocyclesCondensation with diaminesHost-guest chemistry, ion sensing
Coordination PolymersMetal-ligand self-assemblyCatalysis, gas storage
DendrimersConvergent or divergent synthesisDrug delivery, light harvesting
Covalent Organic Frameworks (COFs)Solvothermal synthesisGas separation, heterogeneous catalysis

Development of Structure-Reactivity Relationships in Novel Chemical Transformations

A systematic investigation into the structure-reactivity relationships of this compound and its derivatives will be crucial for unlocking their full synthetic potential. researchgate.netresearchgate.netwiserpub.com This would involve the synthesis of a library of analogues with systematic variations in the substituents on the benzaldehyde (B42025) and imidazole rings.

The reactivity of these analogues could then be evaluated in a range of chemical transformations. For example, the influence of electronic and steric effects on the outcome of multicomponent reactions involving the aldehyde group could be studied. Similarly, the impact of substituents on the coordinating ability of the imidazole ring and the reactivity of the C-Cl bond in cross-coupling reactions could be explored. The data obtained from these studies would allow for the development of quantitative structure-activity relationships (QSAR), providing predictive models for the design of new reactions and functional molecules.

Structural Modification Chemical Transformation Parameter to be Correlated
Substituents on the phenyl ringWittig reactionReaction rate, E/Z selectivity
Substituents on the imidazole ringMetal-catalyzed cross-couplingCatalytic activity, product yield
Variation of the ortho substituentNucleophilic aromatic substitutionReaction kinetics, regioselectivity
Chiral derivatization of the aldehydeAsymmetric synthesisDiastereoselectivity, enantiomeric excess

Emerging Roles in Non-Traditional Chemical Disciplines (e.g., Chemo-sensors, Smart Materials)

The unique combination of a metal-coordinating imidazole unit and a reactive aldehyde group makes this compound a promising candidate for applications in non-traditional chemical disciplines. In the field of chemosensors, the imidazole moiety can act as a binding site for specific metal ions. unigoa.ac.inseejph.comseoultech.ac.kr The binding event could trigger a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical response. The aldehyde group could be used to anchor the sensor to a surface or to further modify its properties.

In the realm of smart materials, this compound could be incorporated into polymers or gels. nih.govacs.org The aldehyde functionality could be used for cross-linking, leading to the formation of responsive materials that can change their properties in response to external stimuli such as pH, temperature, or the presence of specific analytes. The imidazole group could impart pH-responsiveness or metal-coordinating capabilities to the material.

Application Area Key Functional Moiety Sensing/Actuation Mechanism
Chemosensors for Metal IonsImidazole RingCoordination-induced fluorescence quenching or enhancement. rsc.orgresearchgate.net
pH-Responsive PolymersImidazole RingProtonation/deprotonation leading to changes in polymer conformation.
Self-Healing MaterialsAldehyde GroupReversible imine bond formation for dynamic cross-linking.
Functionalized NanoparticlesAldehyde GroupCovalent attachment to surfaces for targeted delivery or catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloro-6-fluorobenzaldehyde derivatives and imidazole under basic conditions. Evidence suggests dichloromethane (DCM) as an optimal solvent with diisopropylethylamine (DIPEA) as a base, achieving high yields by stabilizing intermediates and minimizing side reactions . Alternative routes may use chloroacetyl chloride intermediates, as seen in related imidazole-benzaldehyde syntheses .
  • Key Data : Reaction optimization tables (e.g., solvent/base screening) highlight DCM/DIPEA combinations with yields >85% .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks at δ ~10.6 ppm (aldehyde proton) and aromatic/imidazole protons between δ 7.3–8.2 ppm .
  • HRMS : Molecular ion [M+Na]+ calculated for C10H7ClN2O: 229.0145; observed: 229.0151 .
  • Melting Point : Range 143–145°C, consistent with crystalline purity .

Q. What solvents and storage conditions ensure compound stability?

  • Methodological Answer : The aldehyde group is sensitive to oxidation. Store under inert gas (N2/Ar) at –20°C in anhydrous DMSO or DCM. Avoid prolonged exposure to light or moisture, which can degrade the aldehyde to carboxylic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide pharmacological applications of this compound?

  • Methodological Answer : SAR studies focus on:

  • Imidazole Substitution : Modifying the imidazole ring (e.g., adding methyl or nitro groups) alters DNA-binding affinity, as seen in benzimidazole analogs targeting EGFR or anticancer pathways .
  • Aldehyde Reactivity : The aldehyde group serves as a site for Schiff base formation, enabling conjugation with amines in drug delivery systems .
    • Validation : Molecular docking (e.g., AutoDock Vina) and in vitro cytotoxicity assays (MTT protocol) validate target engagement .

Q. What challenges arise in cross-coupling reactions involving this compound?

  • Methodological Answer : Challenges include:

  • Steric Hindrance : The ortho-chloro and imidazole groups hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) or elevated temperatures (80–100°C) to improve efficiency .
  • Byproduct Formation : Competing aldol condensation of the aldehyde group requires careful stoichiometry control (1.2–1.5 eq coupling partner) .

Q. How does the compound’s electronic structure influence its reactivity in catalysis?

  • Methodological Answer : DFT calculations (e.g., Gaussian 16) reveal:

  • Electrophilicity : The aldehyde’s LUMO (–1.8 eV) facilitates nucleophilic attacks, enabling use in imine-linked MOF synthesis .
  • Charge Distribution : The electron-withdrawing chloro group enhances imidazole’s basicity, impacting coordination in metal complexes (e.g., Ru or Ce catalysts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.